
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of difluoroethyl and prop-2-ynyl groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the piperazine ring, which is a saturated cyclic compound and could contribute to the compound’s stability . The difluoroethyl and prop-2-ynyl groups could also influence the compound’s overall structure and polarity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, as well as the difluoroethyl and prop-2-ynyl groups . The compound could potentially undergo reactions at these functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the piperazine ring could contribute to its stability, while the difluoroethyl and prop-2-ynyl groups could influence its polarity and solubility .Scientific Research Applications
Medicinal Chemistry Applications
HIV-1 Replication Inhibition : Bisheteroarylpiperazines, structurally similar to 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine, have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. One such compound, U-90152, showed significant efficacy in inhibiting HIV-1 replication in cell cultures (Dueweke et al., 1993).
Potential Anticancer Agents : Research into the total synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, which are structurally related to piperazines like 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine, has shed light on their potential as potent anticancer molecules (Kim & Movassaghi, 2015).
Serotonin Receptor Activities : Functionalized aryl- and heteroarylpiperazine derivatives have demonstrated significant affinity for serotonin receptors, indicating potential applications as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Environmental Science Applications
- Pesticide Degradation : The study of the degradation of chlorotriazine pesticides by sulfate radicals revealed that the presence of ethyl or isopropyl groups, similar to those in 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine, significantly affects the reactivity of these compounds (Lutze et al., 2015).
Analytical Chemistry Applications
Antimicrobial Activity : Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating variable and modest activity against various bacterial and fungal strains (Patel et al., 2011).
Immunoregulatory Effects : Pyrimidylpiperazine, a derivative of piperazine compounds, has been studied for its immunoregulatory effects. It has shown to modulate pro- and anti-inflammatory cytokines through the IL-10 sensitive pathway and targeting NF-κB in the alveolar epithelium (Haddad et al., 2001).
properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2/c1-3-5-14-6-7-15(9-11(12)13)10(4-2)8-14/h1,10-11H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXPNUTQFTEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(F)F)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

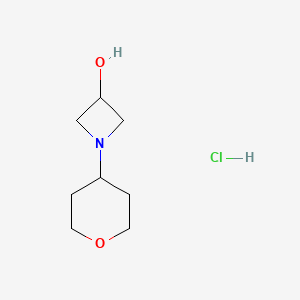
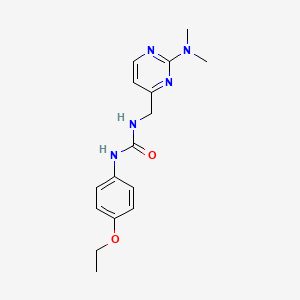
![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)
![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)
![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)
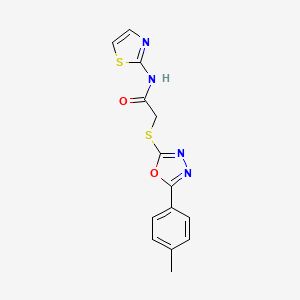
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)
![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)
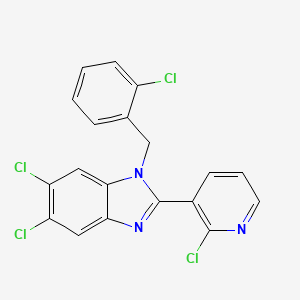
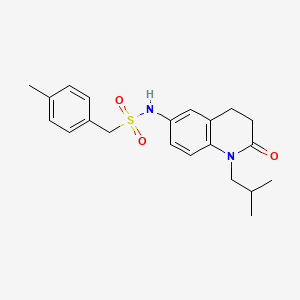
![dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2701642.png)

